[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid
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Overview
Description
[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is a biochemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrazole ring and a cyclopentyl group .
Preparation Methods
The synthesis of [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid involves several steps. One common method includes the reaction of cyclopentylamine with carbon disulfide and sodium azide to form the tetrazole ring . The resulting intermediate is then reacted with chloroacetic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid is unique due to its combination of a tetrazole ring and a cyclopentyl group. Similar compounds include:
5-(1H-tetrazol-5-yl)thiophene-2-carboxylic acid: This compound also contains a tetrazole ring but differs in its aromatic thiophene group.
1-cyclopentyl-1H-tetrazole-5-thiol: Similar in structure but lacks the acetic acid moiety.
Properties
IUPAC Name |
2-(1-cyclopentyltetrazol-5-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c13-7(14)5-15-8-9-10-11-12(8)6-3-1-2-4-6/h6H,1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCCVDBCKPKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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